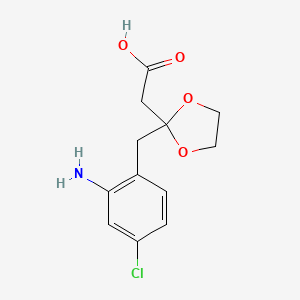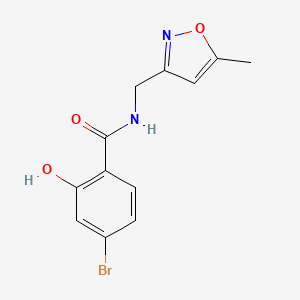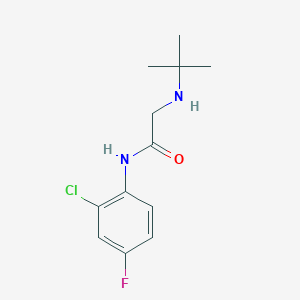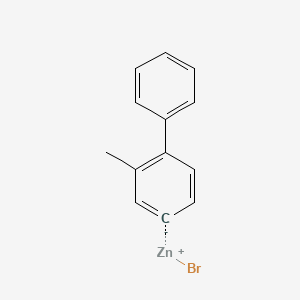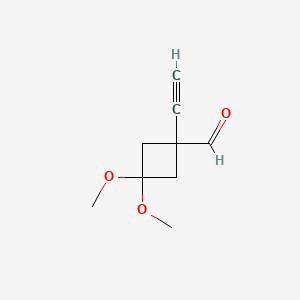
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H12O3. It is a cyclobutane derivative featuring an ethynyl group and two methoxy groups attached to the cyclobutane ring, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through or other ring-forming reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via or other alkynylation reactions.
Methoxylation: The methoxy groups are typically introduced through using methanol and an acid catalyst.
Aldehyde Formation: The aldehyde group can be introduced via oxidation of a primary alcohol or through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Addition: The ethynyl group can participate in addition reactions with hydrogen halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Addition: Hydrogen halides, electrophiles, and other addition reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted cyclobutane derivatives.
Addition: Addition products with ethynyl group.
Scientific Research Applications
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde involves its interactions with molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethynylcyclobutane-1-carbaldehyde: Lacks the methoxy groups, resulting in different reactivity and properties.
3,3-Dimethoxycyclobutane-1-carbaldehyde: Lacks the ethynyl group, affecting its chemical behavior and applications.
1-Ethynyl-3-methoxycyclobutane-1-carbaldehyde: Contains only one methoxy group, leading to distinct chemical and biological properties.
Uniqueness
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde is unique due to the presence of both the ethynyl and methoxy groups, which confer specific reactivity and versatility in chemical synthesis and biological interactions. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c1-4-8(7-10)5-9(6-8,11-2)12-3/h1,7H,5-6H2,2-3H3 |
InChI Key |
SXAPGWIHIJTHIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)(C=O)C#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


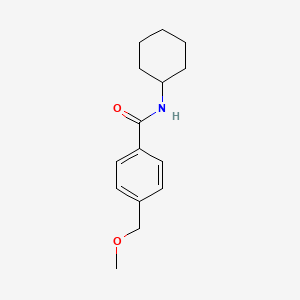

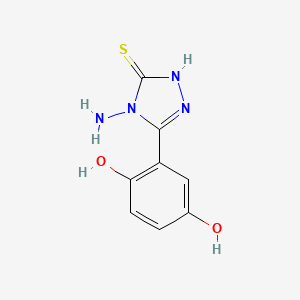

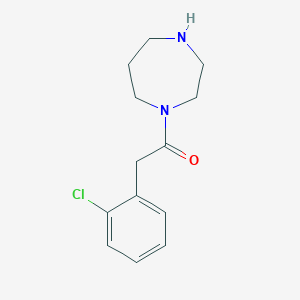

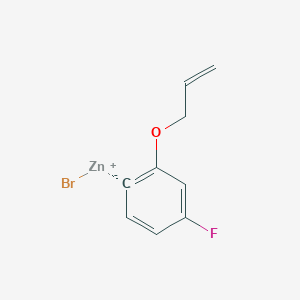
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
